molecular formula C10H15NO3 B1583596 Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 32499-64-2

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1583596
CAS No.: 32499-64-2
M. Wt: 197.23 g/mol
InChI Key: ANEJUHJDPGTVIO-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C10H15NO3. It belongs to the family of tropane alkaloids, which are known for their diverse biological activities. This compound features a bicyclic structure with a nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information. This material undergoes a series of transformations to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a scaffold for designing biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other tropane alkaloids such as:

The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Biological Activity

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, with a molecular formula of C10H15NO3 and a CAS number of 32499-64-2, is a compound belonging to the tropane alkaloid family. This bicyclic structure is characterized by the presence of a nitrogen atom, contributing to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis .

The biological activity of this compound is largely attributed to its structural similarity to other tropane alkaloids, which interact with various biochemical pathways. The compound may influence neurotransmitter systems, particularly through interactions with muscarinic and nicotinic acetylcholine receptors, which are known targets for many pharmacologically active compounds .

Pharmacological Properties

Recent studies have highlighted several pharmacological properties associated with this compound:

  • Antimicrobial Activity : this compound has shown potential antibacterial effects against various pathogens. Its derivatives have been investigated for their ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in Gram-negative bacteria .
  • CNS Activity : The compound's interaction with the central nervous system (CNS) receptors suggests potential applications in treating neurological disorders. Research indicates that certain derivatives can modulate neurotransmitter release, offering therapeutic avenues for conditions like anxiety and depression .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of this compound and its derivatives against resistant strains of bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii. Results demonstrated significant inhibition of bacterial growth, indicating its potential as a lead compound in antibiotic development .
  • Neuropharmacology : In a preclinical trial assessing the effects of this compound on anxiety-like behaviors in rodent models, administration resulted in reduced anxiety levels as measured by elevated plus maze tests. This suggests that the compound may act as an anxiolytic agent through modulation of cholinergic pathways .

Synthesis Routes

The synthesis of this compound typically involves several steps, including:

  • Formation of the Bicyclic Structure : Starting from acyclic precursors, chemists employ enantioselective methods to construct the bicyclic framework.
  • Functionalization : Subsequent reactions introduce various functional groups that enhance biological activity or improve pharmacokinetic properties.
Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionHalogens (Cl, Br)Presence of catalysts

The compound has a molecular weight of approximately 197.23 g/mol and exhibits high purity levels (>95%) when synthesized under optimal conditions .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate?

The synthesis typically involves protecting the amine group of the bicyclic scaffold. For example, tert-butyl analogs are prepared by reacting 8-azabicyclo[3.2.1]octan-3-one with Boc anhydride in dry THF, followed by triethylamine-mediated activation. The reaction is monitored by TLC, and purification involves solvent evaporation, aqueous extraction, and column chromatography with chloroform/methanol (9:1) . For ethyl esters, similar protocols may apply, substituting Boc anhydride with ethyl chloroformate. Key optimizations include temperature control (0°C to room temperature) and stoichiometric adjustments to improve yields (e.g., 77% for tert-butyl derivatives) .

Q. Which purification and characterization methods are most effective for this compound?

Purification often employs silica gel column chromatography with ethyl acetate or chloroform/methanol mixtures. Characterization relies on:

  • NMR : Multiplicity patterns (doublets, triplets) distinguish bicyclic protons.
  • LC-MS : Confirms molecular weight and purity.
  • TLC : Monitors reaction progress (Rf values vary with solvent systems).
    NIST mass spectrometry data (electron ionization) provides reference spectra for structural validation, though inconsistencies in fragmentation patterns may require cross-validation with synthetic intermediates .

Advanced Research Questions

Q. How do stereochemical variations in the bicyclic scaffold influence reactivity and biological activity?

Stereochemistry (e.g., exo vs. endo configurations) critically impacts interactions with biological targets. For example, (1R,2S,3S,5S)-configured derivatives exhibit distinct binding affinities in kinase inhibition assays due to spatial alignment of functional groups . Computational modeling (docking studies) and X-ray crystallography of analogs like tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can predict stereoelectronic effects on reactivity .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in mass spectra or NMR shifts may arise from solvent effects, impurities, or tautomerism. For example, NIST data for related compounds (e.g., Cocaethylene) lacks reference spectra, necessitating parallel synthesis of known analogs for comparative analysis . Multi-technique validation (IR, HRMS, 2D NMR) and adherence to IUPAC nomenclature reduce ambiguity .

Q. What structure-activity relationships (SAR) govern the cytotoxic or inhibitory properties of derivatives?

Derivatives with spiro-hydantoin or diazaspiro motifs (e.g., tert-butyl-2',5'-dioxo-8-azaspiro derivatives) show enhanced cytotoxicity in leukemia cells. SAR studies reveal that substituents like pent-4-enyl or propoxyethyl groups modulate potency by altering lipophilicity and hydrogen-bonding capacity . In vitro assays (MTT, apoptosis markers) and logP calculations are critical for evaluating these effects .

Q. What are the stability challenges under varying experimental conditions?

The compound degrades under prolonged exposure to light or moisture. Accelerated stability studies (40°C/75% RH) for tert-butyl analogs indicate decomposition via retro-aza-Michael reactions. Storage at 0–5°C in sealed containers with desiccants is recommended . LC-MS monitoring of degradation products (e.g., free amines) helps identify optimal handling protocols .

Q. How can computational methods guide the design of novel derivatives?

Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites on the bicyclic core. For example, the 3-oxo group is a hotspot for nucleophilic attack, enabling functionalization via Knoevenagel or Grignard reactions. Molecular dynamics simulations of pan-Ras inhibitors (e.g., tert-butyl derivatives with chlorophenyl groups) validate binding modes and inform rational design .

Properties

IUPAC Name

ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)11-7-3-4-8(11)6-9(12)5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEJUHJDPGTVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2CCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328024
Record name ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32499-64-2
Record name ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

56.5 g of tropinone are dissolved in 330 ml of anhydrous benzene and heatedto 70° C. under a nitrogen atmosphere. A solution of 88 g of freshly-distilled ethyl chloroformate in 200 ml of benzene is added dropwise within one hour, with stirring. After a further 4 hours' heating under reflux, cooling is effected, followed by filtration; the filtrate isconcentrated in a vacuum, and the residue is purified by vacuum distillation to obtain 70.75 g (88.4 percent) of (e) as colorless oil (b.p. 91° to 93° C. at 12 Pa.)
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
88.4%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
2-(Diethylamino)ethyl methanesulfonate
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

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